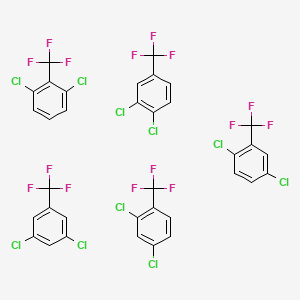
Tetrazinc;2-aminoterephthalate;oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazinc;2-aminoterephthalate;oxygen(2-) is a coordination compound that involves zinc ions coordinated with 2-aminoterephthalate ligands and oxygen. This compound is part of the broader class of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;2-aminoterephthalate;oxygen(2-) typically involves the reaction of zinc salts with 2-aminoterephthalic acid under hydrothermal conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures and pressures. The general reaction can be represented as follows:
Zn(NO3)2+H2N-C6H3(COOH)2→[Zn4(NH2BDC)3(O)2]⋅DMF
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Tetrazinc;2-aminoterephthalate;oxygen(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its structural and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of zinc ions, affecting the overall stability and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where the 2-aminoterephthalate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
Tetrazinc;2-aminoterephthalate;oxygen(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the Knoevenagel condensation and selective synthesis of aldehydes.
Biology: The compound’s porous structure makes it suitable for drug delivery systems and biosensing applications.
Industry: The compound is used in gas storage and separation, particularly for carbon dioxide capture due to its high surface area and selectivity.
作用機序
The mechanism of action of tetrazinc;2-aminoterephthalate;oxygen(2-) involves its ability to coordinate with various molecules and ions. The zinc ions act as Lewis acids, facilitating interactions with electron-rich species. The 2-aminoterephthalate ligands provide a stable framework that supports these interactions. The compound’s porous structure allows for the encapsulation and release of guest molecules, making it effective in applications such as catalysis and drug delivery.
類似化合物との比較
Similar Compounds
Zinc terephthalate: Similar in structure but lacks the amino functional group, leading to different reactivity and applications.
Zinc 2-aminoterephthalate: Similar but with variations in the coordination environment and structural properties.
Zinc oxide: A simpler compound with different applications, primarily in materials science and electronics.
Uniqueness
Tetrazinc;2-aminoterephthalate;oxygen(2-) is unique due to its combination of zinc ions, 2-aminoterephthalate ligands, and oxygen. This combination provides a versatile framework with high stability, porosity, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C24H15N3O13Zn4 |
|---|---|
分子量 |
814.9 g/mol |
IUPAC名 |
tetrazinc;2-aminoterephthalate;oxygen(2-) |
InChI |
InChI=1S/3C8H7NO4.O.4Zn/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;;/q;;;-2;4*+2/p-6 |
InChIキー |
ORQFGCKYJCHXBS-UHFFFAOYSA-H |
正規SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)








![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

